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Introduction
(1S,2S)-(-)-1,2-Diphenylethylenediamine, often abbreviated as (S,S)-DPEN, is a pivotal chiral

diamine widely employed as a ligand and catalyst in asymmetric synthesis. Its C2-symmetric

scaffold is fundamental in the preparation of numerous chiral catalysts, particularly for

asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming

reactions. The synthesis of enantiomerically pure (S,S)-DPEN is therefore of significant interest

in academic and industrial research, especially in the development of pharmaceuticals where

stereochemistry is critical.

This document provides a detailed protocol for the synthesis of (1S,2S)-(-)-1,2-
Diphenylethylenediamine starting from benzil. The procedure involves the initial synthesis of

racemic (±)-1,2-diphenylethylenediamine, followed by a classical chiral resolution using L-(+)-

tartaric acid to isolate the desired (1S,2S)-enantiomer.

Overall Synthesis Workflow
The synthesis is a multi-step process that begins with the formation of an imidazole

intermediate from benzil, followed by its reduction to the racemic diamine. The final and crucial
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step is the resolution of the enantiomers.

Part 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

Part 2: Chiral Resolution
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Caption: Overall workflow for the synthesis of (1S,2S)-(-)-DPEN from benzil.
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Part 1: Synthesis of Racemic (±)-1,2-
Diphenylethylenediamine
This part of the synthesis involves two main steps: the formation of a key imidazole

intermediate and its subsequent reduction to the racemic diamine.

Experimental Protocol 1A: Synthesis of 2,2-
Spirocyclohexane-4,5-diphenyl-2H-imidazole
This protocol is adapted from a procedure found in Organic Syntheses.[1][2]

Apparatus Setup: In a 2-liter three-necked round-bottom flask, equip a mechanical stirrer and

a reflux condenser.

Charging the Flask: To the flask, add glacial acetic acid (1.0 L), benzil (158 g, 0.75 mol),

ammonium acetate (400 g), and cyclohexanone (80 mL, 0.77 mol).[1]

Reaction: Stir the mixture and heat it to reflux for 1.5 hours.

Precipitation: While the mixture is still hot, pour it into 3 L of vigorously stirred water.

Cooling and Crystallization: Allow the mixture to cool to room temperature overnight to

facilitate the crystallization of the product.

Isolation and Drying: Collect the crystals by filtration. Wash the collected solid four times with

300 mL of water. Crush the crystals in a mortar and dry them under reduced pressure to

yield the imidazole intermediate.

Experimental Protocol 1B: Reduction to (±)-1,2-
Diphenylethylenediamine
This procedure involves the use of lithium metal in liquid ammonia, which requires careful

handling and a dry, inert atmosphere.[1][2]

Apparatus Setup: In a 2-liter four-necked round-bottom flask, equip a mechanical stirrer, a

thermometer, and a dry ice condenser.
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Initial Setup: Add the imidazole from the previous step (72.0 g, 0.250 mol) to the flask. Flush

the flask with argon and add tetrahydrofuran (THF, 400 mL). Stir the mixture until all the solid

has dissolved.

Cooling and Ammonia Addition: Cool the flask to -78 °C using a dry ice/acetone bath.

Introduce gaseous ammonia through the dry ice condenser until the liquid volume increases

by approximately 400 mL.[1]

Reduction: Slowly add lithium wire (6.94 g, 1.00 mol) in small pieces, ensuring the internal

temperature does not exceed -65 °C. Stir the deep blue solution for 30 minutes.

Quenching: Slowly add ethanol (30 mL) to quench the reaction, followed by the careful

addition of solid ammonium chloride (70 g).

Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Carefully add 400

mL of water. The mixture is then subjected to an acid-base extraction to isolate the racemic

diamine.

Extraction: Transfer the solution to a separatory funnel and add 300 mL of 2 N aqueous

hydrochloric acid. Vigorously stir the biphasic mixture for 1 hour. Add 500 mL of water and

separate the phases. Wash the organic phase with 150 mL of water. Combine the aqueous

phases and extract with 300 mL of dichloromethane. Carefully treat the aqueous solution

with 300 mL of 2 N aqueous sodium hydroxide and extract four times with 150 mL of

methylene chloride.

Final Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the racemic (±)-1,2-diphenylethylenediamine.

Part 2: Chiral Resolution of (±)-1,2-
Diphenylethylenediamine
The separation of the enantiomers is achieved by fractional crystallization of the diastereomeric

tartrate salts.

Experimental Protocol 2: Resolution with L-(+)-Tartaric
Acid
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This protocol is a standard method for resolving racemic 1,2-diphenylethylenediamine.[1][2]

Dissolution of Diamine: In a 1-liter round-bottom flask equipped with a mechanical stirrer,

dissolve the racemic diamine (42.5 g, 0.200 mol) in 230 mL of ethanol by heating to 70 °C.[2]

Preparation of Tartaric Acid Solution: In a separate flask, prepare a hot (70 °C) solution of L-

(+)-tartaric acid (30.0 g, 0.200 mol) in 230 mL of ethanol.[2]

Salt Formation: Slowly add the hot tartaric acid solution to the diamine solution. The tartrate

salts will precipitate immediately.

Crystallization: Cool the mixture to room temperature. Collect the crystals by filtration, wash

them twice with 60 mL of ethanol, and dry under reduced pressure.

Recrystallization for Purity: To achieve high optical purity, perform repeated recrystallizations.

Dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and allow the

solution to cool slowly to room temperature. Collect the crystals by filtration, wash with 40 mL

of ethanol, and dry under reduced pressure. Repeat this recrystallization process two more

times.[1][2]

Liberation of the Free Diamine: To obtain the free (1S,2S)-(-)-1,2-diphenylethylenediamine,

treat the pure tartrate salt with aqueous sodium hydroxide and extract with a suitable organic

solvent like dichloromethane. Dry the organic extracts, filter, and remove the solvent under

reduced pressure to yield the final product.

Data Summary
The following table summarizes the typical yields and purity at each key stage of the synthesis.
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Step Product
Starting
Material
(mol)

Product
(g)

Yield (%)
Purity/No
tes

Referenc
e

1A:

Imidazole

Synthesis

2,2-

Spirocyclo

hexane-

4,5-

diphenyl-

2H-

imidazole

0.75 (from

Benzil)
205–210 95–97

Crystalline

solid
[1]

1B:

Reduction

(±)-1,2-

Diphenylet

hylenediam

ine

0.250 (from

Imidazole)
42.5 ~80

Racemic

mixture
[2]

2: Chiral

Resolution

(after 3

recrystalliz

ations)

(1S,2S)-

diamine-L-

(+)-tartrate

salt

0.200 (from

Racemic

Diamine)

23–25 63–69
Colorless

crystals
[1][2]

Final

Product

(after

liberation

from salt)

(1S,2S)-

(-)-1,2-

Diphenylet

hylenediam

ine

- - >98

Optical

Purity (ee)

> 98%

[1]

Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final

enantiopure product.
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Caption: Key reagents and intermediates in the synthesis of (1S,2S)-(-)-DPEN.

Concluding Remarks
The synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine from benzil via racemic synthesis

and subsequent chiral resolution is a well-established and reliable method. While it involves

hazardous reagents like lithium in liquid ammonia, the procedure is robust and provides high

yields of the desired enantiomer with excellent optical purity. For researchers in drug

development and asymmetric catalysis, mastering this synthesis provides access to a critical

chiral building block for a wide array of applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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